4-Cyanophenyl 4-(butanoyloxy)benzoate
Description
4-Cyanophenyl 4-(butanoyloxy)benzoate is an ester derivative of benzoic acid, featuring a 4-cyanophenyl group and a butanoyloxy (-O-CO-C₃H₇) substituent at the 4-position of the benzene ring. Its molecular formula is C₁₈H₁₅NO₄ (molecular weight: 309.32 g/mol). The compound’s structure combines polar functional groups (cyano and ester) with a flexible butanoyl chain, making it relevant in liquid crystal (LC) and photoresponsive material research.
Properties
CAS No. |
56131-51-2 |
|---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
(4-cyanophenyl) 4-butanoyloxybenzoate |
InChI |
InChI=1S/C18H15NO4/c1-2-3-17(20)22-15-10-6-14(7-11-15)18(21)23-16-8-4-13(12-19)5-9-16/h4-11H,2-3H2,1H3 |
InChI Key |
RWWNQUAYWZKHRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(Butyryloxy)benzoic acid 4-cyanophenyl ester typically involves esterification reactions. One common method is the reaction of 4-(Butyryloxy)benzoic acid with 4-cyanophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Chemical Reactions Analysis
4-(Butyryloxy)benzoic acid 4-cyanophenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(Butyryloxy)benzoic acid and 4-cyanophenol.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
4-(Butyryloxy)benzoic acid 4-cyanophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Butyryloxy)benzoic acid 4-cyanophenyl ester involves its interaction with specific molecular targets. For instance, the ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. The nitrile group can interact with nucleophiles, leading to various chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include:
- 4-Cyanophenyl 4-butylbenzoate (C₁₈H₁₇NO₂): Substitutes butanoyloxy with a butyl (-C₄H₉) group, reducing polarity but increasing hydrophobicity.
- 4-Cyanophenyl 4-hexylbenzoate (C₂₀H₂₁NO₂): Features a longer alkyl chain (hexyl), enhancing thermal stability in LC phases .
- 4-Cyanophenyl 4-(trans-4-pentylcyclohexyl)benzoate (C₂₅H₂₉NO₂): Incorporates a rigid cyclohexyl group, favoring nematic phases in LC applications .
- 4-Cyanophenyl 4-(4-dodecylbenzoyloxy)-3-methylbenzoate (C₃₄H₃₉NO₄): Combines a bulky dodecyl chain and methyl group, used in high-performance LC mixtures .
Phase Behavior and Mesomorphic Properties
- Butanoyloxy vs. Alkyl Chains: The ester group in 4-cyanophenyl 4-(butanoyloxy)benzoate introduces polarity, promoting stronger intermolecular dipole interactions compared to nonpolar alkyl chains. This can stabilize smectic phases in binary mixtures, as seen in analogs like CPHB (4-cyanophenyl 4-heptyl benzoate), which exhibit induced smectic phases when mixed with nematogens .
- Cyclohexyl Derivatives : Rigid cyclohexyl substituents (e.g., trans-4-pentylcyclohexyl) reduce conformational flexibility, narrowing nematic ranges but enhancing alignment stability in LC devices .
Data Table: Comparative Analysis of 4-Cyanophenyl Benzoate Derivatives
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